9-O-[5-(Phenylol-1-yloxy)pentyl]berberine bromide
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Overview
Description
9-O-[5-(Phenylol-1-yloxy)pentyl]berberine bromide is a derivative of berberine, a naturally occurring isoquinoline alkaloid found in various plants. This compound is known for its potential biological activities, particularly as an acetylcholinesterase inhibitor, which makes it of interest in the treatment of neurodegenerative diseases such as Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-O-[5-(Phenylol-1-yloxy)pentyl]berberine bromide typically involves the reaction of berberine with 5-(Phenylol-1-yloxy)pentyl bromide under specific conditions. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, with the presence of a base like potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
9-O-[5-(Phenylol-1-yloxy)pentyl]berberine bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to its parent berberine structure.
Substitution: Nucleophilic substitution reactions can modify the phenylol group or the pentyl chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Bases like potassium carbonate or sodium hydride are commonly used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of berberine, which can have different biological activities and properties .
Scientific Research Applications
9-O-[5-(Phenylol-1-yloxy)pentyl]berberine bromide has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity and properties of berberine derivatives.
Medicine: Explored for its therapeutic potential in treating Alzheimer’s disease and other cognitive disorders.
Industry: Potential applications in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The primary mechanism of action of 9-O-[5-(Phenylol-1-yloxy)pentyl]berberine bromide involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. By inhibiting this enzyme, the compound increases the levels of acetylcholine in the brain, which can help improve cognitive function and alleviate symptoms of neurodegenerative diseases . The molecular targets include the active site of acetylcholinesterase, where the compound binds and prevents the enzyme from interacting with acetylcholine .
Comparison with Similar Compounds
Similar Compounds
- 9-O-[4-(Phenylol-1-yloxy)butyl]berberine bromide
- 9-O-[6-(Phenylol-1-yloxy)hexyl]berberine bromide
- 9-O-[5-(Phenylol-1-yloxy)pentyl]berberine chloride
Uniqueness
9-O-[5-(Phenylol-1-yloxy)pentyl]berberine bromide is unique due to its specific pentyl chain length and the presence of the phenylol group, which contribute to its distinct biological activity and binding affinity to acetylcholinesterase . This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C30H30NO5+ |
---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
17-methoxy-16-(5-phenoxypentoxy)-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene |
InChI |
InChI=1S/C30H30NO5/c1-32-27-11-10-21-16-26-24-18-29-28(35-20-36-29)17-22(24)12-13-31(26)19-25(21)30(27)34-15-7-3-6-14-33-23-8-4-2-5-9-23/h2,4-5,8-11,16-19H,3,6-7,12-15,20H2,1H3/q+1 |
InChI Key |
DIJNAHNGFYBCMU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OCCCCCOC6=CC=CC=C6 |
Origin of Product |
United States |
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